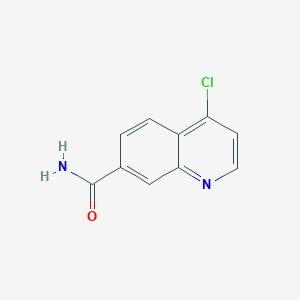

4-Chloroquinoline-7-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

178984-42-4 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

4-chloroquinoline-7-carboxamide |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,12,14) |

InChI Key |

FIMOQXLNZMESNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)N)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloroquinoline 7 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule.

¹H-NMR spectroscopy provides information about the chemical environment of each proton in a molecule. In the case of 4-chloroquinoline-7-carboxamide analogues, the aromatic protons of the quinoline (B57606) ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 9.2 ppm, due to the deshielding effect of the aromatic ring current.

For instance, in the analogue N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the protons of the 7-chloroquinoline (B30040) core are well-resolved. mdpi.com The proton at position 3 (H-3) appears as a singlet at 8.17 ppm, while the H-5 proton is observed as a doublet at 7.88 ppm. mdpi.com The H-8 proton, adjacent to the electron-withdrawing chlorine atom at position 7, resonates as a doublet at 7.78 ppm, and the H-6 proton appears as a doublet of doublets at 7.34 ppm. mdpi.com The amide proton (-NH) typically presents as a broad singlet, as seen at 8.76 ppm for this analogue. mdpi.com

In another series of analogues, 1-(7-Chloroquinolin-4-yl)-5-methyl-N-aryl-1H-1,2,3-triazole-4-carboxamides, the quinoline protons show distinct signals. For example, in N-(2-methylphenyl) derivative, the H-2' proton of the quinoline ring is observed as a doublet at δ 9.15 ppm, while the H-5' proton gives a doublet at δ 8.11 ppm and the H-6' proton a doublet of doublets at δ 7.60 ppm. rsc.org The amide proton signal in these compounds appears further downfield, around 9.07 ppm. rsc.org

Table 1: ¹H-NMR Spectroscopic Data for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide in CDCl₃ mdpi.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.76 | s | - |

| H-3 | 8.17 | s | - |

| H-5 | 7.88 | d | 8.9 |

| H-8 | 7.78 | d | 2.0 |

| H-6 | 7.34 | dd | 9.0, 2.1 |

¹³C-NMR spectroscopy complements ¹H-NMR by providing a spectrum of all unique carbon atoms in the molecule. For this compound analogues, the carbon signals are spread over a wide chemical shift range. The carbonyl carbon of the amide group is particularly characteristic, resonating significantly downfield, typically in the range of 160-170 ppm.

In the structural elucidation of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the amide carbonyl carbon was identified at 165.9 ppm. mdpi.com The carbons of the quinoline ring appear between approximately 100 and 155 ppm. mdpi.com For instance, C-4, being attached to the electronegative nitrogen and substituted with a morpholino group, is found at 154.9 ppm, while the chlorine-bearing C-7 is at 137.1 ppm. mdpi.com The carbon atom C-3 resonates at 101.9 ppm. mdpi.com

Similarly, for 1-(7-Chloroquinolin-4-yl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, the amide carbonyl carbon appears at 158.6 ppm, and the quinoline carbons are observed in their expected regions, such as C-7 at 137.2 ppm and C-4 at 139.4 ppm. rsc.org

Table 2: ¹³C-NMR Spectroscopic Data for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide in CDCl₃ mdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165.9 |

| C-2 | 153.2 |

| C-4 | 154.9 |

| C-4a | 123.1 |

| C-5 | 125.1 |

| C-6 | 124.9 |

| C-7 | 137.1 |

| C-8 | 127.1 |

| C-8a | 147.6 |

| C-3 | 101.9 |

While one-dimensional NMR provides essential data, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals.

DEPT-135° (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent. This technique was instrumental in the analysis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, helping to distinguish the CH carbons of the quinoline ring from other carbons in the structure. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached. This provides direct C-H connectivity information. For example, in the analysis of the aforementioned analogue, HSQC was used to definitively link each proton of the quinoline and phenyl rings to its corresponding carbon atom, confirming their assignments. mdpi.com The correlation between the proton at 8.17 ppm and the carbon at 101.9 ppm confirms their assignment as H-3 and C-3, respectively. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational frequencies of specific bonds.

FT-IR spectroscopy is a rapid and powerful tool for identifying characteristic functional groups. For this compound and its analogues, the key vibrational bands confirm the presence of the amide and the substituted quinoline core.

The spectrum of an analogue like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide shows a characteristic N-H stretching vibration for the amide group around 3279 cm⁻¹. mdpi.com The carbonyl (C=O) stretching of the amide is a strong, prominent band, observed at 1674 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations are found in the 1600-1400 cm⁻¹ region. mdpi.com The presence of the C-Cl bond can also be identified, though its absorption may be in the lower frequency fingerprint region.

Table 3: Key FT-IR Absorption Bands for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.com

| Vibrational Mode | Frequency (ν, cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3279 | Amide |

| Aromatic C-H stretch | 2858, 2824 | Quinoline/Phenyl Rings |

| C=O stretch | 1674 | Amide |

| Aromatic C=C stretch | 1577-1398 | Quinoline/Phenyl Rings |

| C-N stretch | 1254 | Amide/Morpholine |

Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic quinoline skeleton. Although specific Raman data for this compound is not detailed in the provided research, this technique is valuable for providing a more complete vibrational profile of the molecule. It can help confirm the structure of the heterocyclic ring system and detect skeletal vibrations that may be weak or absent in the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, thereby providing crucial information for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule and its fragments, significantly enhancing the confidence in structural assignments. nih.govnih.gov For this compound and its derivatives, HRMS is instrumental in confirming their synthesis and identifying unknown metabolites or degradation products.

In the analysis of N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides, HRMS using the electrospray ionization (ESI) technique has been successfully employed to confirm the structures of newly synthesized compounds. clockss.org Similarly, for a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides, HRMS was used to determine the exact mass of the synthesized molecules, with the data presented as [M+H]⁺ ions. rsc.org

Table 1: Illustrative HRMS Data for Analogues of this compound

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| N-(4-fluorophenyl)-1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | C₂₀H₁₄ClFN₅O | 394.0925 | 394.0920 |

| N-(2-chlorophenyl)-1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | C₂₀H₁₄Cl₂N₅O | 410.0630 | 410.0624 |

| N-(4-bromophenyl)-1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | C₂₀H₁₄BrClN₅O | 454.0125 | 454.0121 |

This table presents representative data for analogous compounds to illustrate the application of HRMS. Data sourced from studies on related 7-chloroquinoline derivatives. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. researchgate.net It typically generates protonated molecules, [M+H]⁺, or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. The resulting fragmentation patterns are like a fingerprint for the molecule, providing valuable structural information.

The fragmentation of chloroquinoline derivatives under ESI-MS/MS has been studied in detail. For instance, the analysis of 4,7-dichloroquinoline (B193633) (DCQ) and its derivatives by high-resolution ESI-MS/MS revealed characteristic fragmentation pathways. clockss.org These studies, supported by theoretical calculations, help in understanding the gas-phase chemistry of these ions and can be used to identify related compounds in complex mixtures. clockss.orgnih.gov The fragmentation of isoquinoline (B145761) alkaloids, a related class of compounds, has also been systematically investigated, showing characteristic losses of substituents that aid in their structural elucidation. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While some quinoline derivatives may require derivatization to increase their volatility, GC-MS provides excellent chromatographic separation and detailed mass spectra. core.ac.ukdurham.ac.uk

For the parent compound, 4-chloroquinoline (B167314), GC-MS data is available in spectral databases. The electron ionization (EI) mass spectrum of 4-chloroquinoline shows a prominent molecular ion peak (m/z 163) and a characteristic peak at m/z 128, corresponding to the loss of a chlorine atom. nih.gov This information serves as a valuable reference for the analysis of its derivatives, such as this compound. Although direct GC-MS analysis of the carboxamide may be challenging due to its lower volatility, derivatization of the amide group could facilitate its analysis by this method.

Table 2: Key GC-MS Fragments for 4-Chloroquinoline

| m/z | Interpretation |

| 163 | Molecular Ion [M]⁺ |

| 128 | [M-Cl]⁺ |

| 101 | [M-Cl-HCN]⁺ |

Data based on the NIST Mass Spectrometry Data Center entry for 4-Chloroquinoline. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the presence and extent of conjugated systems. researchgate.net Quinoline and its derivatives possess a bicyclic aromatic system that gives rise to characteristic absorption bands in the UV-Vis region.

The UV-Vis spectrum of quinoline in ethanol (B145695) exhibits two main absorption bands around 280 nm and 315 nm, which are attributed to π-π* and n-π* transitions, respectively. researchgate.net The introduction of substituents on the quinoline ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity. A study on quinoline-7-carboxaldehyde, a close analogue of this compound, reported its UV-Vis spectrum recorded in the 200-400 nm range. nih.gov The absorption spectrum of quinoline derivatives generally falls within the 280 to 510 nm range. researchgate.net It is expected that this compound would exhibit a complex UV-Vis spectrum with multiple absorption bands characteristic of the substituted quinoline chromophore.

Table 3: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound | Solvent | λmax (nm) |

| Quinoline | Ethanol | ~280, ~315 |

| Spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine | Ethyl Acetate | ~249, ~316 |

| Quinoline-7-carboxaldehyde | Not Specified | 200-400 range |

This table provides examples of absorption maxima for related quinoline structures to illustrate the expected spectral region for this compound. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While the crystal structure of this compound itself is not publicly available, the structures of several closely related analogues have been determined, providing valuable insights into the expected molecular geometry. For example, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate has been reported, revealing a one-dimensional supramolecular network stabilized by hydrogen bonding. chemicalbook.comunimi.it Another example is the structure of (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-one, which was confirmed by X-ray crystallographic analysis. bldpharm.comgoogle.com

Furthermore, a patent for a polymorphous crystal of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide describes its characterization by powder X-ray diffraction, highlighting the importance of this technique in identifying different crystalline forms of pharmaceutical compounds. google.com

Table 4: Crystallographic Data for an Analogue: 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4737 (11) |

| b (Å) | 17.650 (2) |

| c (Å) | 8.5451 (10) |

| β (°) | 90.156 (2) |

| Volume (ų) | 1428.9 (3) |

Data from the structural characterization of a close analogue of this compound. chemicalbook.com

Structure Activity Relationship Sar and Molecular Interaction Studies of 4 Chloroquinoline 7 Carboxamide Analogues

Influence of the Chlorine Atom at Position 4 on Molecular Recognition Properties

The presence of a chlorine atom at the C-4 position of the quinoline (B57606) ring significantly influences the molecule's electronic and steric profile, which is crucial for molecular recognition. In related quinoline series, the substitution at this position has been shown to be a key determinant of activity. The chlorine atom is an electron-withdrawing group, which modulates the electron density of the entire quinoline ring system. This electronic perturbation can affect the pKa of the quinoline nitrogen and influence its ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets.

Studies on related 7-chloro-4-substituted-quinolines have demonstrated that the nature of the substituent at position 4 dictates the intermolecular interactions that govern properties like crystal packing. rsc.org This highlights the interplay between substituents at different positions on the ring. While a comprehensive model for the 4-chloro substituent in the 7-carboxamide series is still developing, findings from analogous 4-amino-7-chloroquinolines (ACQs) underscore the importance of a small, electron-withdrawing group. nih.gov In many antimalarial quinolines, this feature is considered a consensus requirement for potent activity, suggesting that the 4-chloro group in 4-chloroquinoline-7-carboxamide likely plays a critical role in defining the compound's binding affinity and specificity. nih.gov

Role of the Carboxamide Moiety at Position 7 in Intermolecular Interactions and Ligand Efficiency Concepts

The carboxamide group at the C-7 position is a pivotal functional group that heavily participates in intermolecular interactions. This moiety is a classic hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling it to form strong and directional interactions with amino acid residues in a protein's binding site. In studies of analogous quinazolinone-7-carboxamides, the central amide function was identified as a primary pharmacophore essential for optimal inhibitor-protein interactions. nih.gov The flanking groups around the amide are thought to stabilize the inhibitor within the active site through space-filling properties. nih.gov

Table 1: Impact of Amide Substituent Modification on Physicochemical Properties and Activity in a Related Quinoline-4-Carboxamide Series

| Initial Moiety (R²) | Optimized Moiety (R²) | Observed Improvements | Reference |

|---|---|---|---|

| Aromatic Substituent | Ethyl linked pyrrolidine | Improved lipophilicity, activity, and hepatic microsomal stability | nih.govresearchgate.net |

| Tolyl Substituent | 4-morpholinopiperidine | Improved potency and ligand efficiency | nih.gov |

Analysis of Electronic and Steric Effects of Substituents Across the Quinoline Ring System

The biological activity of quinoline derivatives is highly sensitive to the steric bulk and electronic nature of substituents across the ring system. Medicinal chemistry programs often explore a wide range of substituents to build a comprehensive SAR model.

Electronic Effects: The electronic landscape of the quinoline ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). In one study on 7-substituted 4-aminoquinolines, compounds with electron-donating substituents on a diaryl ether at the 7-position showed slightly improved activity against certain malaria strains. nih.gov However, a consensus model often suggests that a small, electron-withdrawing group at this position, such as chlorine or a trifluoromethyl group, is beneficial for potency. nih.gov This indicates that the optimal electronic properties can be target-dependent.

Steric Effects: The size and shape of substituents have a profound impact on how a molecule fits into its binding pocket. In some cases, increasing steric bulk can be advantageous. For instance, replacing a quinoline ring with a larger acridine (B1665455) system while keeping the side chain constant led to improved potency, suggesting that increased bulk and hydrophobicity can be favorable. nih.gov Conversely, in other series, reducing the size of substituents is necessary to improve properties. The optimization of one quinoline-4-carboxamide series focused on reducing the number of aromatic rings to address unfavorable lipophilicity and improve developability. nih.govresearchgate.net A clear example of steric influence was observed in quinazolinone-7-carboxamides, where a bulky neopentyl group on the amide was the most effective substituent for enzyme inhibition, while smaller groups like isopropyl or isobutyl were ineffective. nih.gov

Table 2: Summary of Steric and Electronic Substituent Effects in Related Quinoline Scaffolds

| Position | Substituent Type | Effect | Observation | Reference |

|---|---|---|---|---|

| 7 | Electron-Donating | Electronic | Slightly better activity against 3D7 strain of P. falciparum. | nih.gov |

| 7 | Phenyl Ether | Steric/Electronic | Generally more potent against multi-drug resistant strains. | nih.gov |

| 4 | Various Alkyl/Functional Groups | Steric/Electronic | Influenced crystallization mechanisms and intermolecular interactions. | rsc.org |

| R³ (on quinoline ring) | Small heterocycles | Steric | Not well tolerated in a quinoline-4-carboxamide series. | nih.gov |

| Amide (at pos. 7) | Neopentyl vs. Isopropyl | Steric | The larger neopentyl group was significantly more potent. | nih.gov |

Conformational Analysis and its Influence on Binding Topologies

The three-dimensional conformation of a molecule is a critical factor that determines its ability to adopt the correct orientation, or binding topology, within a target's active site. Flexible molecules can adopt multiple conformations, only one of which may be active. Therefore, understanding and controlling conformational flexibility is a key aspect of drug design.

This is often achieved by modifying flexible side chains or linkers. For example, in the lead optimization of a quinoline-4-carboxamide antimalarial, the aminoalkylmorpholine side chain was systematically modified. nih.gov Shortening the linker length was tolerated, but extending it from three to four carbons resulted in a significant 17-fold improvement in antiplasmodial activity. nih.govresearchgate.net This suggests that the longer linker allowed the molecule to adopt a more favorable conformation, enabling optimal interactions with the target protein and leading to a more stable binding topology. This conformational freedom, provided by the linker, directly influenced the compound's potency and ligand efficiency. nih.gov

Comparative Studies with Closely Related Quinoline-Carboxamide Isomers

The specific arrangement of substituents on the quinoline scaffold is paramount, and isomers with the same functional groups at different positions often exhibit vastly different biological and physicochemical properties. Comparing the SAR of this compound with its isomers, such as quinoline-4-carboxamides, provides valuable insights.

A medicinal chemistry program focused on a quinoline-4-carboxamide series identified potent antimalarial compounds. nih.govresearchgate.net In this series, the carboxamide is at position 4, and key interactions are derived from substituents at other positions. The initial hit suffered from high lipophilicity and poor metabolic stability, which was addressed by modifying substituents on the carboxamide nitrogen (R²) and other positions on the quinoline ring (R³). nih.gov

In contrast, for scaffolds like 4-amino-7-chloroquinoline, the focus is on the 7-position. Studies have shown that introducing phenylether substituents at the 7-position can yield potent activity against multi-drug resistant malaria strains. nih.gov This suggests that for a 7-substituted quinoline, this position is a key handle for modulating activity and overcoming resistance.

Table 3: Comparative SAR Focus for Quinoline Isomeric Scaffolds

| Scaffold | Primary Interaction/Modulation Site | Key Optimization Strategy | Reference |

|---|---|---|---|

| Quinoline-7-carboxamide | C7-Carboxamide | Modification of amide substituents and exploration of C4 substituents. | nih.gov |

| Quinoline-4-carboxamide | C4-Carboxamide | Modification of amide (R²) and quinoline (R³) substituents to reduce lipophilicity and improve potency. | nih.govresearchgate.net |

| 4-Amino-7-chloroquinoline | C7-Chloro and C4-Amino side chain | Introduction of bulky/lipophilic groups at C7 to enhance potency. | nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Chloroquinoline 7 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting the properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations provide a foundational understanding of their molecular and electronic characteristics. researchgate.netdergipark.org.tr

Optimization of Molecular Geometry and Conformational Analysis

| Parameter | Typical Value (for related quinoline derivatives) |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| Quinoline Ring C-C Bond Lengths | 1.37 - 1.43 Å |

| Quinoline Ring C-N Bond Lengths | 1.32 - 1.38 Å |

| Dihedral Angle (Quinoline Ring - Carboxamide) | Varies depending on substitution and intramolecular interactions |

Note: The values in this table are illustrative and based on DFT calculations of similar quinoline structures. Actual values for 4-Chloroquinoline-7-carboxamide may vary.

Electronic Structure Analysis

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include Frontier Molecular Orbitals (HOMO-LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP). nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For quinoline derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO may be localized on the quinoline ring or electron-withdrawing substituents.

Mulliken Atomic Charges: These charges provide an estimation of the electron distribution among the atoms in a molecule. In this compound, the nitrogen atom in the quinoline ring and the oxygen atom of the carboxamide group are expected to have negative charges, making them potential sites for electrophilic attack or hydrogen bonding. The carbon atom attached to the chlorine is expected to carry a partial positive charge.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. nih.gov Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. For quinoline derivatives, the MEP typically shows negative potential around the quinoline nitrogen and the carbonyl oxygen, highlighting these as key sites for intermolecular interactions. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are highly effective in predicting vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.govdergipark.org.tr A study on the vibrational spectra of the closely related 4-hydroxy-3-cyano-7-chloro-quinoline demonstrated a good correlation between the calculated frequencies (using B3LYP/6-311G(d,p) level of theory) and experimental data after applying a scaling factor. dergipark.org.tr This agreement validates the computational model and allows for the confident assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions observed in UV-Vis spectra. nih.gov

| Spectroscopic Parameter | Computational Method | Correlation with Experiment |

| Vibrational Frequencies (IR) | DFT (e.g., B3LYP/6-311G(d,p)) | Good agreement after scaling dergipark.org.tr |

| Electronic Absorption (UV-Vis) | TD-DFT | Can predict λmax with reasonable accuracy nih.gov |

| NMR Chemical Shifts | GIAO method with DFT | Good correlation for 1H and 13C spectra nih.gov |

Quantum Chemical Parameters for Reactivity Prediction

Several quantum chemical parameters derived from DFT calculations can be used to predict the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov For instance, a lower ionization potential suggests a higher reactivity as an electron donor, while a higher electron affinity indicates a greater propensity to accept an electron. These parameters are valuable in understanding the potential role of this compound in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its binding dynamics with biological macromolecules. nih.gov For example, MD simulations can reveal how the presence of water molecules affects the conformation of the carboxamide group and its hydrogen bonding capabilities. Such simulations are crucial for understanding how the compound behaves in a biological environment. nih.govresearchgate.net

Pharmacophore Modeling for Key Interaction Features

Ligand-Based Pharmacophore Generation from Structural Analogues

Ligand-based pharmacophore modeling derives a common feature hypothesis from a set of known active molecules, even in the absence of a target receptor structure. nih.govnih.gov This method is particularly useful when multiple compounds are known to bind to the same target. By aligning these structurally diverse molecules, a 3D arrangement of pharmacophoric features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—is generated. nih.gov For instance, a set of structurally related quinoline derivatives with known inhibitory activity can be used to construct a pharmacophore model that encapsulates the key interaction points. nih.gov This model then serves as a 3D query for screening large compound libraries to identify novel molecules with the desired activity. nih.govnih.gov The process often involves an iterative refinement of the model as new active compounds with greater structural diversity are discovered. nih.gov

Structure-Based Pharmacophore Model Development from Receptor-Ligand Complexes

When the three-dimensional structure of the target receptor in complex with a ligand is available, a structure-based pharmacophore model can be developed. nih.govnih.govnih.gov This approach directly utilizes the experimentally determined interactions between the ligand and the active site of the protein. nih.govnih.gov Software tools can analyze the protein-ligand complex to identify key interaction points, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.comresearchgate.net These interactions are then translated into a pharmacophore model that represents the essential features required for binding. researchgate.netnih.gov For example, a pharmacophore model for a 4-amino-7-chloroquinoline-based inhibitor was developed based on its binding mode within the botulinum neurotoxin serotype A (BoNT/A) light chain. unl.edu The quality and predictive power of such models are often validated by their ability to distinguish known active compounds from inactive ones (decoys). nih.gov

Application of Pharmacophore Models in Virtual Screening Methodologies

Both ligand- and structure-based pharmacophore models serve as powerful filters in virtual screening campaigns to identify new hit compounds from large chemical databases. nih.govnih.govyoutube.com The generated pharmacophore model is used as a 3D query to search libraries containing millions of compounds. mdpi.comyoutube.com Molecules that match the pharmacophoric features are selected as potential candidates for further investigation. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov For instance, a pharmacophore model can be employed to screen a database of natural products to find potential inhibitors for a specific enzyme. mdpi.com The hits from the virtual screen are often subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize compounds for biological evaluation. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is crucial for understanding the binding mode of this compound derivatives at a molecular level and for predicting their binding affinity. nih.govnih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, in this case, a derivative of this compound, is then placed into the binding site of the protein, and various possible conformations and orientations are sampled. A scoring function is used to evaluate the binding energy of each pose, with lower scores generally indicating a more favorable interaction. nih.gov

For example, molecular docking studies have been used to investigate the binding of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives to the phosphoinositide-dependent protein kinase-1 (PDK1). nih.gov These studies revealed that the compounds could act as good inhibitors of the PDK1 protein, with one compound, 7a, showing a particularly strong binding energy. nih.gov The analysis of the docked poses can also identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. frontiersin.org

To further assess the stability of the docked complexes, molecular dynamics (MD) simulations are often performed. nih.govmdpi.comfrontiersin.org MD simulations provide a dynamic view of the protein-ligand system over time, allowing for the evaluation of the conformational stability and the persistence of key interactions. mdpi.comfrontiersin.org

Theoretical Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of this compound and its derivatives. Theoretical studies can elucidate the step-by-step pathway of a reaction, identify intermediate structures, and calculate the energy of transition states. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

For instance, density functional theory (DFT) is a quantum mechanical method frequently used to study reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can determine the most likely pathway and the energy barriers that must be overcome. This approach has been applied to understand the synthesis of various quinoline derivatives. nih.gov

Thermodynamic and Energetic Computations via Quantum Chemical Methods

Quantum chemical methods, such as DFT, are also employed to calculate the thermodynamic and energetic properties of molecules like this compound. These calculations can provide valuable data that may be difficult or impossible to obtain experimentally.

One important property that can be computed is the enthalpy of formation, which represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Other electronic properties, such as the molecular electrostatic potential (MEP), can also be determined. The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is crucial for understanding intermolecular interactions and predicting how a molecule will interact with other molecules, including biological targets.

Future Research Directions and Emerging Trends in 4 Chloroquinoline 7 Carboxamide Research

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is a cornerstone of advancing research into 4-chloroquinoline-7-carboxamide. Future efforts will likely concentrate on overcoming the limitations of existing methods, such as multi-step procedures and harsh reaction conditions. The exploration of novel catalytic systems, one-pot reactions, and the application of green chemistry principles are anticipated to be at the forefront of this research. ijpsjournal.comrsc.org

Key areas of focus include:

Flow Chemistry: The use of continuous flow reactors offers advantages in terms of safety, scalability, and reaction control. durham.ac.ukresearchgate.net This technology allows for the rapid optimization of reaction parameters and can facilitate the synthesis of this compound derivatives with improved purity and consistency.

Novel Catalysts: The discovery and development of new catalysts, including organometallic complexes and biocatalysts, will be crucial for achieving higher selectivity and efficiency in the synthesis of quinoline-carboxamides. These catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and waste generation.

Table 1: Comparison of Synthetic Strategies for Quinoline-Carboxamide Scaffolds

| Synthetic Strategy | Description | Potential Advantages |

| Multi-step Synthesis | Traditional approach involving a sequence of individual reactions. | Well-established and reliable for a wide range of derivatives. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, and shorter reaction times. |

| C-H Functionalization | Direct modification of C-H bonds on the quinoline (B57606) ring system. | Atom economy, reduced synthetic steps, and access to novel derivatives. rsc.org |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, scalability, and precise control over reaction conditions. durham.ac.ukresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Rapid reaction times, higher yields, and improved purity of products. |

Development of Advanced Computational Models for Precise Prediction of Molecular Behavior

Computational modeling has become an indispensable tool in modern chemical research. For this compound, the development of sophisticated computational models will enable a deeper understanding of its molecular properties and interactions. These models can predict biological activity, and guide the design of new derivatives with enhanced characteristics.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Advanced QSAR studies will aid in the rational design of this compound analogs with optimized properties.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Molecular docking simulations can elucidate the mechanism of action of this compound and guide the development of more potent and selective compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational changes of this compound and its interactions with biological targets in a more realistic, dynamic environment.

Table 2: Applications of Computational Models in this compound Research

| Computational Model | Application | Predicted Parameters |

| QSAR | Predicting biological activity based on chemical structure. | Potency, selectivity, and potential toxicity. |

| Molecular Docking | Simulating the interaction between the compound and a biological target. | Binding affinity, binding mode, and key interacting residues. nih.gov |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Conformational stability, binding free energies, and dynamic interactions. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Bioavailability, metabolic stability, and potential adverse effects. |

Investigation of the Chemical Compound in Novel Material Science Applications

The unique photophysical and electronic properties of the quinoline scaffold suggest that this compound and its derivatives could have applications beyond the biomedical field. mdpi.com Future research is expected to explore the potential of these compounds in the development of novel functional materials.

Potential areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic nature of the quinoline ring makes it a candidate for use in the emissive layer of OLEDs. By modifying the substituents on the this compound core, it may be possible to tune the emission color and improve the efficiency of these devices.

Chemical Sensors: The carboxamide group can act as a binding site for specific ions or molecules. This property could be exploited to develop chemosensors where the binding event leads to a detectable change in the optical or electronic properties of the molecule.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with interesting thermal, mechanical, or electronic properties. These functional polymers could find applications in areas such as coatings, membranes, or electronic devices.

Bio-inspired Synthetic Approaches for Quinoline-Carboxamide Scaffolds

Nature provides a vast array of complex and biologically active molecules, including numerous quinoline alkaloids. nih.goviipseries.org Bio-inspired synthetic strategies aim to mimic nature's efficiency and selectivity in the laboratory. The application of these approaches to the synthesis of quinoline-carboxamide scaffolds is an emerging trend with significant potential. nih.govacs.org

Future research in this domain may focus on:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of this compound can offer high selectivity and mild reaction conditions. ijpsjournal.com Researchers are exploring the discovery and engineering of enzymes for the construction of the quinoline core and the formation of the amide bond. ijpsjournal.com

Natural Product-Inspired Design: The structures of naturally occurring quinoline alkaloids, such as quinine and camptothecin, can serve as inspiration for the design of novel this compound derivatives. nih.govnih.govacs.org This approach involves identifying the key structural features responsible for the biological activity of the natural product and incorporating them into a synthetic scaffold.

Green Synthesis: Drawing inspiration from biosynthetic pathways, researchers are developing more environmentally friendly synthetic methods that utilize renewable starting materials and minimize the generation of hazardous waste. ijpsjournal.com

Table 3: Bio-inspired Strategies for Quinoline-Carboxamide Synthesis

| Strategy | Description | Key Advantages |

| Biocatalysis | Use of enzymes or whole microorganisms to perform chemical transformations. | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. ijpsjournal.com |

| Natural Product Scaffolds | Using the core structures of natural quinoline alkaloids as a template for new designs. | Increased likelihood of biological activity and novel mechanisms of action. nih.govnih.govacs.org |

| Biomimetic Synthesis | Mimicking the reaction cascades found in natural biosynthetic pathways. | Potentially shorter and more efficient synthetic routes to complex molecules. |

Q & A

Q. What ethical guidelines apply to publishing SAR data for this compound analogs?

- Methodological Answer : Disclose all synthetic routes, characterization data, and biological assays in supplementary materials. Cite prior art (e.g., patent EP 56 765 for dichloroquinoline synthesis) to avoid redundancy . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Declare conflicts of interest (e.g., funding from pharmaceutical entities) and obtain ethical approval for animal/human cell studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.